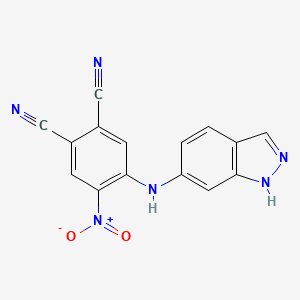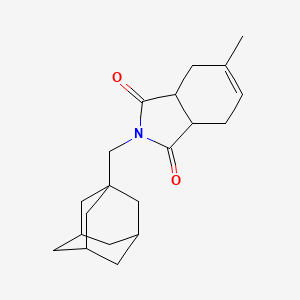![molecular formula C25H33NO2 B4311601 1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4311601.png)
1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Übersicht
Beschreibung
1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a unique structure combining adamantane, pyrrolidine, and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of adamantane derivatives followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(1-adamantyl)ethyl]-3-methyl-4-benzylpyrrolidine-2,5-dione
- 1-[2-(1-adamantyl)ethyl]-3-methyl-4-(4-chlorobenzyl)pyrrolidine-2,5-dione
- 1-[2-(1-adamantyl)ethyl]-3-methyl-4-(4-fluorobenzyl)pyrrolidine-2,5-dione
Uniqueness
1-[2-(1-ADAMANTYL)ETHYL]-3-METHYL-4-(4-METHYLBENZYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This compound’s structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Eigenschaften
IUPAC Name |
1-[2-(1-adamantyl)ethyl]-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO2/c1-16-3-5-18(6-4-16)12-22-17(2)23(27)26(24(22)28)8-7-25-13-19-9-20(14-25)11-21(10-19)15-25/h3-6,17,19-22H,7-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOYCUDJDYFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)CCC23CC4CC(C2)CC(C4)C3)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-adamantylmethyl)amino]-5-nitrophthalonitrile](/img/structure/B4311542.png)
![2-CYANO-4-[4-(CYANOMETHYL)ANILINO]-5-NITROPHENYL CYANIDE](/img/structure/B4311546.png)

![4-{[2-(1-adamantyl)ethyl]amino}-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4311558.png)
![1-[2-(1-adamantyloxy)ethyl]-3-(4-chlorobenzyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B4311559.png)
![2-[2-(1-adamantyloxy)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4311562.png)
![2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-3-PHENYLPROPANOIC ACID](/img/structure/B4311580.png)
![2-{[(E)-2-(BENZOYLAMINO)-3-(2-THIENYL)-2-PROPENOYL]AMINO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B4311584.png)
![2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4311587.png)
![1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4311598.png)
![1-[2-(ADAMANTAN-1-YL)ETHYL]-3-[(3,5-DIMETHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4311604.png)
![2-[2-(1-adamantyl)ethyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4311606.png)
![1-[(ADAMANTAN-1-YL)METHYL]-3-[(4-METHYLPHENYL)METHYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4311625.png)

